molecular formula C19H21N3O3 B2397485 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea CAS No. 923082-67-1

1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea

Cat. No.: B2397485
CAS No.: 923082-67-1
M. Wt: 339.395
InChI Key: QLOZAWAQEOTGMW-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group, a piperidinone ring, and a phenylurea moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.

    Coupling with Phenylurea: The final step involves coupling the piperidinone derivative with phenylurea using a coupling reagent like carbodiimide or a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halides (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents), or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized derivatives with various substituents replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea: Shares a similar core structure but with a thiophene ring instead of a phenyl group.

    N-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide: Contains an isobutyramide group instead of a phenylurea moiety.

    N-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: Features a benzo[d][1,3]dioxole ring in place of the phenyl group.

Uniqueness

1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-13-15(21-19(24)20-14-7-3-2-4-8-14)10-11-16(17)22-12-6-5-9-18(22)23/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOZAWAQEOTGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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